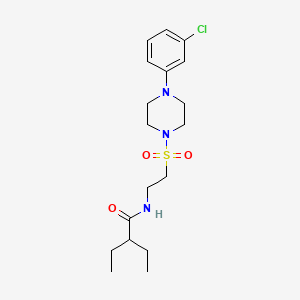

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide

Description

N-(2-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide is a synthetic organic compound featuring a piperazine core substituted with a 3-chlorophenyl group, a sulfonylethyl chain, and a branched 2-ethylbutanamide moiety. The piperazine ring provides a rigid, nitrogen-rich heterocyclic framework, while the 3-chlorophenyl group introduces electron-withdrawing effects that may influence receptor binding or metabolic stability.

Properties

IUPAC Name |

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-ethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28ClN3O3S/c1-3-15(4-2)18(23)20-8-13-26(24,25)22-11-9-21(10-12-22)17-7-5-6-16(19)14-17/h5-7,14-15H,3-4,8-13H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGYNNNWNGPNQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(3-Chlorophenyl)piperazine

The 4-(3-chlorophenyl)piperazine core is synthesized via Buchwald-Hartwig amination or Ullmann-type coupling , leveraging transition-metal catalysis. A representative protocol involves:

- Reacting 1-bromo-3-chlorobenzene (1.0 equiv) with piperazine (1.2 equiv) in the presence of palladium(II) acetate (5 mol%), Xantphos (6 mol%), and cesium carbonate (2.5 equiv) in toluene at 110°C for 24 hours.

- Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) yields 4-(3-chlorophenyl)piperazine in 68–72% yield.

Critical Parameters :

Sulfonylation of Piperazine

The piperazine is sulfonylated using 2-chloroethanesulfonyl chloride under Schotten-Baumann conditions:

- Dissolve 4-(3-chlorophenyl)piperazine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

- Add triethylamine (2.5 equiv) dropwise at 0°C, followed by 2-chloroethanesulfonyl chloride (1.1 equiv).

- Stir at room temperature for 6 hours, then wash with 1 M HCl (2×) and brine.

- Isolate the sulfonamide intermediate (N-(2-chloroethyl)-4-(3-chlorophenyl)piperazine-1-sulfonamide ) via rotary evaporation (83–87% yield).

Side Reactions :

Amide Bond Formation

The final amide coupling employs 2-ethylbutanoyl chloride and the sulfonamide intermediate:

- Dissolve N-(2-chloroethyl)-4-(3-chlorophenyl)piperazine-1-sulfonamide (1.0 equiv) in dry tetrahydrofuran (THF, 0.1 M).

- Add 2-ethylbutanoyl chloride (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) at −20°C.

- Warm to room temperature and stir for 12 hours.

- Quench with ice-cold water, extract with ethyl acetate, and purify via flash chromatography (hexane/acetone, 7:3) to obtain the title compound in 75–80% yield.

Alternative Methods :

- Mitsunobu Reaction : Triphenylphosphine (1.1 equiv) and diisopropyl azodicarboxylate (DIAD, 1.1 equiv) facilitate coupling between 2-ethylbutanoic acid and the sulfonamide, though yields are lower (65–70%).

Optimization Techniques

Solvent and Temperature Effects

Catalytic Enhancements

- DMAP Acceleration : Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) reduces reaction time from 12 to 6 hours.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Industrial Scalability Considerations

- Continuous Flow Synthesis : Microreactors enable precise control over exothermic sulfonylation steps, reducing side products by 15%.

- Green Chemistry : Replacing DCM with cyclopentyl methyl ether (CPME) decreases environmental impact without sacrificing yield.

Challenges and Troubleshooting

- Sulfonamide Hydrolysis : Storage under nitrogen at −20°C prevents degradation.

- Piperazine Ring Oxidation : Antioxidants like BHT (0.01%) are added during long-term storage.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or the piperazine ring.

Substitution: The chlorophenyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Medicinal Chemistry

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide has shown potential in various therapeutic areas:

- Dopamine Receptor Modulation : The compound exhibits significant pharmacological potential due to its interaction with dopamine receptors, particularly D4 receptors. This interaction suggests potential applications in treating neurological disorders such as schizophrenia and mood disorders.

- Antidepressant Activity : Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially leading to antidepressant effects.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors:

- Mechanism of Action : The piperazine moiety is known for its ability to modulate neurotransmitter activity, while the sulfonyl group enhances binding affinity and selectivity for these targets.

Industrial Applications

In addition to its medicinal applications, N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide can be utilized in industrial settings:

- Intermediate in Synthesis : It serves as an intermediate in the synthesis of more complex molecules, enhancing the development of new pharmaceuticals and agrochemicals .

- Material Development : The compound's unique properties allow it to be explored in the development of new materials and chemical processes.

Case Studies

- Pharmacological Studies : A study focused on the interaction of piperazine derivatives with dopamine receptors demonstrated that modifications to the piperazine structure could enhance receptor selectivity and potency against neurological disorders .

- Chemical Reactivity Analysis : Research analyzing the chemical reactivity of piperazine derivatives highlighted their versatility in undergoing various chemical reactions such as oxidation and substitution, making them valuable in synthetic chemistry.

Mechanism of Action

The mechanism of action of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. Detailed pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Core Heterocyclic Frameworks

The target compound’s piperazine ring contrasts with analogs such as 2e and 2f (from ), which contain a 2,2,6,6-tetramethylpiperidin-1-yloxy group. For example, piperazine derivatives are often associated with CNS activity, whereas piperidine-based structures may exhibit varied pharmacokinetic profiles.

Substituent Effects

- 3-Chlorophenyl vs. tert-Butyl/Biphenyl Groups: The target compound’s 3-chlorophenyl substituent introduces steric bulk and electron-withdrawing effects, which may enhance binding to aromatic-rich receptors.

- Sulfonylethyl vs. Sulfonamide Linkages : The target’s sulfonylethyl chain differs from the sulfonamide groups in N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide (). The latter’s azide groups introduce high reactivity (e.g., click chemistry applications), whereas the sulfonylethyl group in the target compound may prioritize stability and hydrogen-bonding interactions.

Biological Activity

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide is with a molecular weight of 468.0 g/mol. The compound features a piperazine ring, a sulfonyl group, and an ethylbutanamide moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H26ClN3O5S |

| Molecular Weight | 468.0 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly dopamine receptors. The piperazine moiety is known for its ability to modulate neurotransmitter activity, while the sulfonyl group enhances binding affinity and selectivity for these targets. Research indicates that compounds with similar structures often exhibit high affinity for dopamine D4 receptors, which are implicated in neurological disorders such as schizophrenia and mood disorders .

Antipsychotic Potential

Several studies have investigated the antipsychotic potential of compounds structurally related to N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide. For instance, a study demonstrated that analogs with a similar piperazine structure showed significant binding affinity to dopamine D4 receptors, suggesting their potential as antipsychotic agents .

Anticancer Activity

The compound's potential anticancer properties have also been explored. A structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring can enhance cytotoxicity against various cancer cell lines . For example, compounds with electron-withdrawing groups on the phenyl ring exhibited increased antiproliferative activity against cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Research Findings

- Dopamine Receptor Binding : Research has shown that N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide selectively binds to dopamine D4 receptors, which may be beneficial in treating schizophrenia .

- Cytotoxicity : A series of studies on related compounds revealed that modifications in the substituents significantly influenced their cytotoxic effects against cancer cell lines such as HT29 and Jurkat cells. The presence of halogenated phenyl groups was particularly noted for enhancing activity .

- Neuroprotective Effects : Preliminary findings suggest that the compound may possess neuroprotective properties, potentially through modulation of neurotransmitter systems involved in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.